3-Cyano vs. 3-Carboxamide: Impact on Hydrogen-Bond Acceptor/Donor Topology
The target compound's 3-cyano group acts solely as a hydrogen-bond acceptor, whereas the direct analog 2-(4-tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (3-carboxamide analog) introduces a hydrogen-bond donor. This difference alters the topological polar surface area (TPSA) and calculated hydrogen-bonding capacity . The cyano group contributes to a lower TPSA (predicted approximately 124 Ų for the 6-methyl analog; target compound TPSA expected to be similar) compared to the carboxamide analog, which contains an additional donor. This property can influence membrane permeability and oral bioavailability potential.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | Predicted TPSA ~124 Ų; HBD count: 1 (amide NH only) |
| Comparator Or Baseline | 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide; HBD count: 2 (amide NH + carboxamide NH2); TPSA likely >140 Ų |
| Quantified Difference | At least one fewer hydrogen-bond donor; estimated TPSA difference >16 Ų |
| Conditions | In silico prediction based on structural comparison using standard drug-likeness parameters |
Why This Matters
A lower HBD count and TPSA can enhance passive membrane permeability, which is critical for intracellular target engagement and oral absorption in drug discovery programs.
